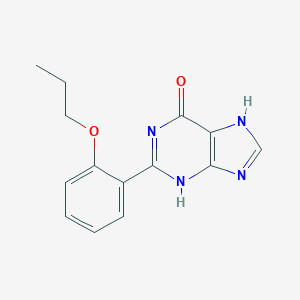

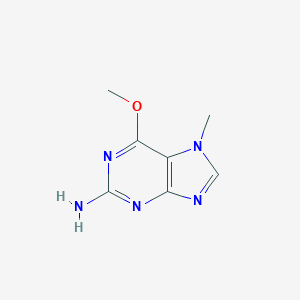

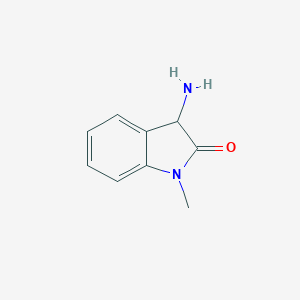

![molecular formula C8H7ClN2 B044226 3-(氯甲基)咪唑并[1,2-a]吡啶 CAS No. 113855-44-0](/img/structure/B44226.png)

3-(氯甲基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including derivatives like 3-(Chloromethyl)imidazo[1,2-a]pyridine, has been achieved through various methods. One notable approach involves the Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope, good functional group tolerance, and yields diversified products (Rao, Mai, & Song, 2017). Another method is a novel, metal-free, three-component reaction facilitating the formation of C-N, C-O, and C-S bonds to construct imidazo[1,2-a]pyridines (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including those with chloromethyl substitutions, has been explored through various analyses. Studies have shown that these compounds can form complex coordination compounds with metals, leading to structures with significant photoluminescent properties (Li, Ni, & Yong, 2018). This indicates a versatile structural framework that can be tailored for specific applications.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, regioselective fluorination using Selectfluor in aqueous conditions has been demonstrated, providing a pathway to synthesize 3-fluorinated imidazo[1,2-a]pyridines (Liu et al., 2015). These reactions showcase the compound's ability to undergo modification at specific positions on the ring system, enabling the development of compounds with desired properties.

科学研究应用

杂环 N-氧化物衍生物在合成和医药应用中的应用

杂环 N-氧化物衍生物,包括由咪唑并[1,2-a]吡啶合成的化合物,由于其生物学重要性,作为合成中间体表现出多功能性。它们在金属配合物形成、催化剂设计、不对称催化、合成和医药应用中发挥着至关重要的作用。这些化合物显示出有效的活性,包括抗癌、抗菌和抗炎特性,突出了它们在药物开发和高级化学研究中的巨大潜力 (Li 等人,2019)。

药物化学中的特权支架

咪唑并[1,2-a]吡啶支架因其在药物化学中的重要性而受到认可,为生物活性分子提供了一个框架。这一杂环核已导致开发出各种治疗应用,包括激酶抑制,这由特定激酶抑制剂的成功所证明。这些化合物的构效关系 (SAR) 突出了它们在创造具有改进的药代动力学特征和效率的新型治疗剂方面的潜力 (Garrido 等人,2021)。

光学传感器和生物学意义

含有咪唑并[1,2-a]吡啶衍生物的化合物因其广泛的生物和医药应用而被广泛用于光学传感器的合成。它们形成配位键和氢键的能力使它们适合作为传感探针,展示了这些衍生物在药物化学传统用途之外的广泛应用 (Jindal & Kaur, 2021)。

合成和转化用于生物活性

使用咪唑并[1,2-a]吡啶衍生物合成的咪唑的 4-磷酸化衍生物的化学和生物学特性展示了广泛的活性,包括杀虫杀螨、抗肿瘤、降糖和降压作用。这些发现强调了这些化合物的多种生物学应用,进一步增强了咪唑并[1,2-a]吡啶在合成具有多种生物活性的化合物中的效用 (Abdurakhmanova 等人,2018)。

安全和危害

While specific safety and hazard information for 3-(Chloromethyl)imidazo[1,2-a]pyridine is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug discovery research .

属性

IUPAC Name |

3-(chloromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWQRJCTKNIQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406603 |

Source

|

| Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

113855-44-0 |

Source

|

| Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

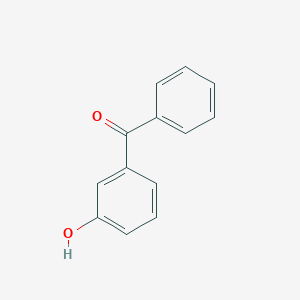

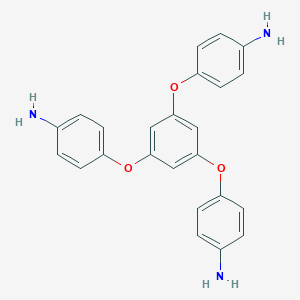

![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)

![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)